molecular formula C22H23ClFN3O4 B11113884 N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11113884
M. Wt: 447.9 g/mol
InChI Key: RNMOLOWMEUHUMJ-UHFFFAOYSA-N
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Description

N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a 3,4,5-trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with 2-chloro-6-fluorobenzyl Group: The pyrazole intermediate is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl group.

    Coupling with 3,4,5-trimethoxybenzamide: The final step involves coupling the substituted pyrazole with 3,4,5-trimethoxybenzoyl chloride using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes or receptors could lead to the development of new pharmaceuticals for treating diseases such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of polymers, coatings, and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide
  • N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide
  • N-[1-(2-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide

Uniqueness

The presence of both chloro and fluoro substituents in N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C22H23ClFN3O4

Molecular Weight

447.9 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H23ClFN3O4/c1-12-20(13(2)27(26-12)11-15-16(23)7-6-8-17(15)24)25-22(28)14-9-18(29-3)21(31-5)19(10-14)30-4/h6-10H,11H2,1-5H3,(H,25,28)

InChI Key

RNMOLOWMEUHUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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